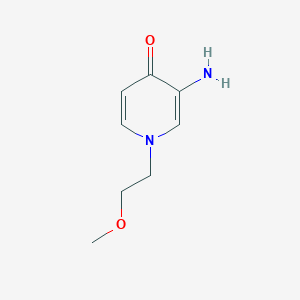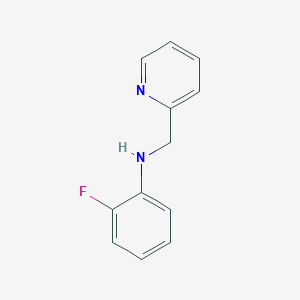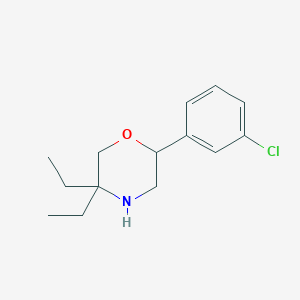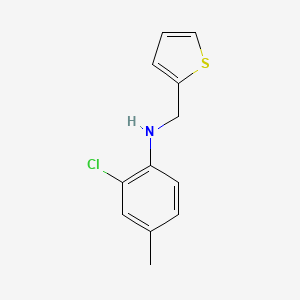![molecular formula C9H12INS B13306199 2-{[(4-Iodophenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B13306199.png)
2-{[(4-Iodophenyl)methyl]sulfanyl}ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Iodophenyl)methyl]sulfanyl}ethan-1-amine is an organic compound with the molecular formula C9H12INS It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethanamine group via a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Iodophenyl)methyl]sulfanyl}ethan-1-amine typically involves the reaction of 4-iodobenzyl chloride with thiourea to form the corresponding thiouronium salt. This intermediate is then treated with an amine, such as ethanamine, under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-Iodophenyl)methyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a phenylmethylsulfanyl derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylmethylsulfanyl derivatives.
Substitution: Various substituted phenylmethylsulfanyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(4-Iodophenyl)methyl]sulfanyl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-{[(4-Iodophenyl)methyl]sulfanyl}ethan-1-amine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The iodine atom may also participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects .
Eigenschaften
Molekularformel |
C9H12INS |
|---|---|
Molekulargewicht |
293.17 g/mol |
IUPAC-Name |
2-[(4-iodophenyl)methylsulfanyl]ethanamine |
InChI |
InChI=1S/C9H12INS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4H,5-7,11H2 |
InChI-Schlüssel |
FMDYEOJKXSXRLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSCCN)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13306121.png)

![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate](/img/structure/B13306126.png)

![4-Isobutyl-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B13306128.png)
![Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13306131.png)



![5-[(Pent-3-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13306163.png)

![6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13306186.png)
![3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B13306192.png)
